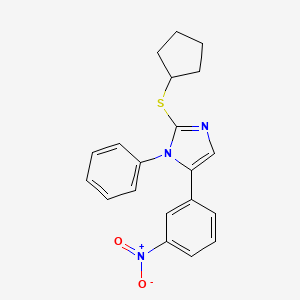

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

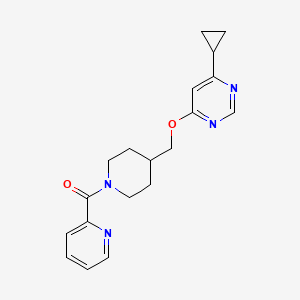

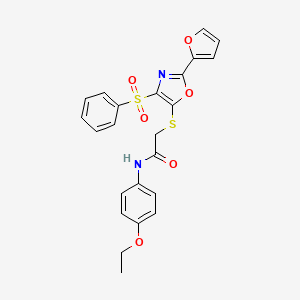

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be included .Applications De Recherche Scientifique

Antimicrobial Properties

One study discussed the synthesis of novel imidazoles, including derivatives similar to 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, highlighting their potent antimicrobial activities. These compounds were tested against Candida albicans, showing varying degrees of inhibition, which underscores the potential of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Catalytic Activity

Another study focused on cyclopalladated complexes of imidazolines, which, while not directly mentioning this compound, sheds light on the catalytic applications of imidazole derivatives. These complexes demonstrated effectiveness as catalysts for the Suzuki reaction under mild conditions, suggesting the utility of imidazole-based compounds in facilitating organic transformations (Hao, Liu, Zhang, Jiang, Gong, & Song, 2010).

Antitubercular Activity

Research into imidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to the compound , revealed their significant in vitro antitubercular activity against Mycobacterium tuberculosis. This study not only emphasizes the therapeutic potential of imidazole derivatives but also their role in addressing global health challenges such as tuberculosis (Patel, Noolvi, Sethi, Gadad, & Cameotra, 2017).

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer properties. A study synthesized 4-nitroimidazole derivatives and tested their antiproliferative inhibition potency against human cancer cell lines. Some compounds exhibited potent anticancer activities, highlighting the potential of imidazole derivatives in cancer therapy (Al-Soud, Alhelal, Saeed, Abu-Qatouseh, Al-Suod, Al-Ahmad, Al-Masoudi, & Al‐Qawasmeh, 2021).

Photocleavage of DNA

The photocleavage of DNA by cobalt(III) complexes containing imidazole derivatives was studied, indicating the potential of these compounds in DNA interaction studies. This research could have implications for understanding the mechanisms of action of imidazole derivatives at the molecular level, particularly in their interactions with genetic material (Zhang, Liu, Xue, Li, Liu, Zhou, Qu, & Ji, 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-23(25)17-10-6-7-15(13-17)19-14-21-20(26-18-11-4-5-12-18)22(19)16-8-2-1-3-9-16/h1-3,6-10,13-14,18H,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIFQLXCNJZBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2580838.png)

![tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate](/img/structure/B2580840.png)

![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2580845.png)

![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)

![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)